molecular formula C20H22FN3OS B6489583 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide CAS No. 392321-16-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide

Cat. No. B6489583
CAS RN: 392321-16-3
M. Wt: 371.5 g/mol
InChI Key: XMYAPUVUQPXMNU-UHFFFAOYSA-N
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Description

“N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide” is a chemical compound that belongs to the class of adamantane derivatives . It is a hybrid derivative of adamantane-1,3,4-thiadiazole . The adamantane moiety is a type of diamondoid, a class of carbon-based compounds that exhibit properties similar to diamond .


Synthesis Analysis

The synthesis of this compound involves the reaction of adamantane-1-carbohydrazide with the appropriate isothiocyanate . The resulting 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides are then cyclized to their 1,3,4-thiadiazole analogues using sulfuric acid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been determined at low temperature . The structures revealed that the orientation of the amino group is different in non-halogenated structures . The crystal structures show isostructural behavior with 1D supramolecular constructs .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by intra- and intermolecular interactions . The intermolecular interaction energies for different molecular pairs have been obtained using the PIXEL method . The relative contributions of different non-covalent interactions are comparable in compounds with halogen (Br and F) substitutions .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the medical, agricultural, and material science fields . The 1,3,4-thiadiazole nucleus, in particular, is known for its diverse applications and could be the focus of future research .

Mechanism of Action

Target of Action

Adamantane-based derivatives are known for their diverse applications in the medical field . They are used as efficient therapies for the treatment of various pathological disorders .

Mode of Action

It is known that adamantane-based derivatives interact with their targets via noncovalent interactions . The structures of these compounds reveal that the orientation of the amino group is different in non-halogenated structures . In all three structures, the N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions .

Biochemical Pathways

1,3,4-thiadiazole-based drugs, which include oprea1_801734, are known to have diverse pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Pharmacokinetics

It is known that the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules .

Result of Action

It is known that adamantane-based derivatives are used as efficient therapies for the treatment of various pathological disorders , suggesting that they have significant therapeutic effects at the molecular and cellular level.

Action Environment

It is known that the bioavailability of adamantane-based derivatives, which include oprea1_801734, is modulated by their high lipophilicity . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the action of Oprea1_801734.

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAPUVUQPXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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